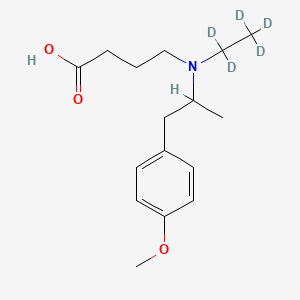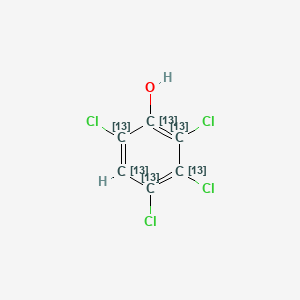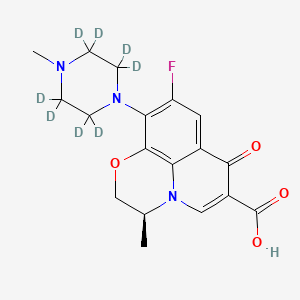
S-(+)-O-Desmethyl-Venlafaxine d6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of Venlafaxine involves several steps, including the reaction of a substituted phenol with a halogenated alkane, followed by amination .Molecular Structure Analysis
Venlafaxine is a bicyclic compound and consists of a cyclohexanol ring and a phenyl ring, connected by an ethylene bridge .Chemical Reactions Analysis
Venlafaxine undergoes extensive first-pass metabolism in the liver, primarily by CYP2D6, to its active metabolite, O-desmethylvenlafaxine .Physical And Chemical Properties Analysis
Venlafaxine is a white to off-white crystalline solid. It is soluble in water and has a pKa of 9.2 .Wissenschaftliche Forschungsanwendungen
Metabolism and Pharmacokinetics
- Influence on CYP2D6 Genotype : S-(+)-O-Desmethyl-Venlafaxine (ODV) plays a key role in the metabolism of venlafaxine, an antidepressant. The enantiomers of venlafaxine and its metabolites, including ODV, show variation in concentration based on CYP2D6 genotype, which influences the drug's metabolism and efficacy (Kingbäck et al., 2012).
- CYP2D6 Polymorphism Effect : The polymorphic nature of CYP2D6 affects the pharmacokinetics of venlafaxine and consequently ODV. This relationship impacts the clinical effect of venlafaxine as an antidepressant (Shams et al., 2006).
- Dosage Appropriacy and Pharmacokinetic Modeling : Physiologically based pharmacokinetic models incorporating ODV concentrations help evaluate the appropriate dosing of venlafaxine, especially considering genetic polymorphisms like CYP2D6 (Cho, 2020).
Drug Monitoring and Clinical Research
- Population Pharmacokinetic Modeling : Studies have developed models to understand the pharmacokinetics of venlafaxine and ODV, especially in relation to patient health status and concomitant medication (Wang et al., 2022).
- Serum Level Monitoring : Monitoring the serum levels of venlafaxine and ODV can help in understanding the metabolic turnover and pharmacokinetics in patients with depression (Veefkind et al., 2000).
- Saliva Analysis for Therapeutic Drug Monitoring : The quantitation of venlafaxine and ODV in human saliva using HPLC provides an accessible method for therapeutic drug monitoring (Dziurkowska & Wesołowski, 2013).
Pharmacodynamics and Clinical Effects
- Pharmacodynamic Profile : The enantiomers of venlafaxine, including ODV, have differing pharmacodynamic profiles, which are crucial for understanding the clinical effects of the drug (Klamerus et al., 1992).
- Pharmacogenomic Influence on Treatment : Genetic variations in SLC6A2, a gene associated with noradrenaline transport, can predict remission from major depression after venlafaxine (and by extension, ODV) treatment (Yeh et al., 2015).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for S-(+)-O-Desmethyl-Venlafaxine d6 involves the reduction of Venlafaxine d6 to form the desired compound.", "Starting Materials": [ "Venlafaxine d6", "Sodium borohydride (NaBH4)", "Methanol (CH3OH)", "Hydrochloric acid (HCl)", "Sodium hydroxide (NaOH)", "Water (H2O)" ], "Reaction": [ "Venlafaxine d6 is dissolved in methanol.", "Sodium borohydride is added to the solution and the mixture is stirred at room temperature for several hours.", "Hydrochloric acid is added dropwise to the reaction mixture to adjust the pH to around 2.", "The mixture is then heated under reflux for several hours.", "The reaction mixture is cooled and the pH is adjusted to around 10 using sodium hydroxide.", "The mixture is extracted with water and the aqueous layer is acidified with hydrochloric acid.", "The resulting solid is filtered and washed with water to obtain S-(+)-O-Desmethyl-Venlafaxine d6 as a white crystalline solid." ] } | |
CAS-Nummer |
1062609-99-7 |
Produktname |
S-(+)-O-Desmethyl-Venlafaxine d6 |
Molekularformel |
C16H19D6NO2 |
Molekulargewicht |
269.37 |
Reinheit |
0.95 |
Verwandte CAS-Nummern |
142761-12-4 (unlabelled) |
Tag |
Venlafaxine Impurities |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






